molecular formula C7H16ClNO B180767 2,6-Dimethyl-4-piperidinol hydrochloride CAS No. 179175-18-9

2,6-Dimethyl-4-piperidinol hydrochloride

Cat. No. B180767
M. Wt: 165.66 g/mol
InChI Key: IJIHNPOPPHLAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-piperidinol hydrochloride is a chemical compound with the molecular formula C7H15NO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, including 2,6-Dimethyl-4-piperidinol hydrochloride, has been a subject of research. A continuous process was developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-piperidinol hydrochloride includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,6-Dimethyl-4-piperidinol hydrochloride include the hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP). This reaction was carried out using a series of promoter-modified CuCr/Al2O3 catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-piperidinol hydrochloride include its molecular formula (C7H15NO), and its status as a derivative of piperidine .

Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Research

  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Hindered Amine Light Stabilizers

  • Summary of Application : Triacetoneamine (TAA, 2,2,6,6-tetramethyl-4-piperidone) and 2,2,6,6-tetramethyl-4-piperidinol (TMP) are critical raw materials of hindered amine light stabilizers, which are commonly used in plastics, fibers, coatings, and rubbers .
  • Methods of Application : A continuous process was developed for catalytic hydrogenation of TAA to TMP over a series of promoter-modified CuCr/Al2O3 catalysts prepared by the co-precipitation method .
  • Results or Outcomes : The doped Sr could decrease the size of Cu nanoparticles to provide more active sites, improve the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduce the surface acidity to depress side reactions, thus remarkably enhancing catalytic performance .

Use in Microfluidic Systems

  • Summary of Application : 2,2,6,6-Tetramethyl-4-piperidinol hydrochloride has been used as a reagent in microfluidic systems .
  • Methods of Application : The compound is injected into a micromixer using a Rheodyne injection valve for introducing discrete sample pulses into the miniaturized-SYNthesis and Total Analysis System (πSYNTAS) .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of this compound in microfluidic systems suggests its potential in facilitating chemical reactions at a microscale .

Synthesis of Highly Potent and Selective IP (PGI2 receptor) Agonist

  • Summary of Application : 4-Hydroxypiperidine, a derivative of piperidine, can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 4-Hydroxypiperidine as a reagent in the synthesis process .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the synthesis of a highly potent and selective IP (PGI2 receptor) agonist suggests potential therapeutic applications .

Use in Experimental Research

  • Summary of Application : “2,6-Dimethyl-4-hydroxypiperidine hydrochloride” is offered for experimental and research use .
  • Methods of Application : The specific methods of application are not detailed in the source, but it suggests that this compound could be used as a reagent or substrate in various chemical reactions or procedures .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of this compound in experimental research suggests its potential in facilitating new discoveries or advancements in chemistry .

Future Directions

The future directions in the research of 2,6-Dimethyl-4-piperidinol hydrochloride could involve the development of more efficient and cost-effective methods for its synthesis. The continuous process developed for its synthesis provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

properties

IUPAC Name

2,6-dimethylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIHNPOPPHLAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625661
Record name 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-piperidinol hydrochloride

CAS RN

179175-18-9
Record name 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.